molecular formula C17H20N4O2 B2798390 2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 1251624-19-7

2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2798390
CAS No.: 1251624-19-7
M. Wt: 312.373
InChI Key: FVZDKQRAZHQRLH-UHFFFAOYSA-N
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Description

2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a piperazine ring attached to a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-pyrimidinecarboxylic acid with 4-(4-methylphenyl)piperazine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The methoxy and piperazine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-5-methylphenyl)pyrimidin-2-amine
  • (4-Methoxyphenyl)piperazino(2-methoxy-5-pyrimidinyl)methanone

Uniqueness

Compared to similar compounds, 2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine stands out due to its unique combination of functional groups. The presence of both methoxy and piperazine moieties provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-3-5-15(6-4-13)20-7-9-21(10-8-20)16(22)14-11-18-17(23-2)19-12-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZDKQRAZHQRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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